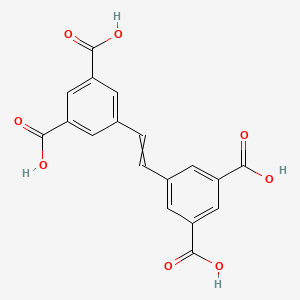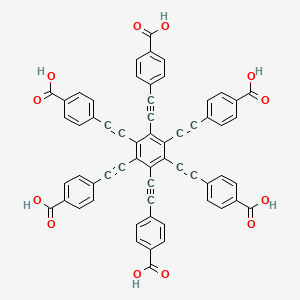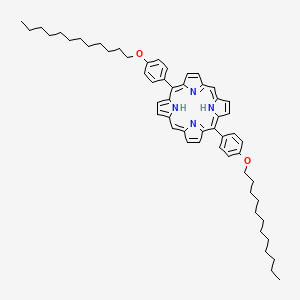![molecular formula C17H18N2O2 B11927107 3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MSC2504877 is a novel, drug-like small molecule inhibitor of tankyrase enzymes, which are part of the poly(ADP-ribose) polymerase (PARP) superfamily. Tankyrase enzymes play crucial roles in telomere maintenance, mitosis control, and Wnt/β-catenin signaling regulation. MSC2504877 has shown potential in inhibiting the growth of APC mutant colorectal tumor cells by suppressing Wnt/β-catenin signaling .
Méthodes De Préparation
The synthesis of MSC2504877 involves several steps, including the formation of the pyrrolo[1,2-a]pyrazin-1(2H)-one core structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for MSC2504877 are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
MSC2504877 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MSC2504877 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
MSC2504877 has several scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of APC mutant colorectal tumor cells by suppressing Wnt/β-catenin signaling.
Cell Cycle Studies: MSC2504877 enhances G1 cell cycle arrest and cellular senescence in tumor cells when combined with CDK4/6 inhibitors.
Drug Resistance Studies: Research has shown that the presence of an oncogenic Kras mutation can reverse the effects of MSC2504877, providing insights into potential drug resistance mechanisms.
Biological Pathway Studies: The compound is used to study the roles of tankyrase enzymes in various cellular processes, including telomere maintenance and mitosis control.
Mécanisme D'action
MSC2504877 exerts its effects by inhibiting tankyrase enzymes, specifically Tankyrase 1 and Tankyrase 2By inhibiting tankyrase enzymes, MSC2504877 suppresses Wnt/β-catenin signaling, leading to reduced tumor cell proliferation and enhanced cell cycle arrest . The compound also increases the expression of AXIN2 and TNKS protein levels while decreasing β-catenin levels .
Comparaison Avec Des Composés Similaires
MSC2504877 is unique compared to other tankyrase inhibitors due to its potent and selective inhibition of Tankyrase 1 and Tankyrase 2. Similar compounds include:
XAV939: Another tankyrase inhibitor that also targets Wnt/β-catenin signaling but with different potency and selectivity profiles.
G007-LK: A tankyrase inhibitor with a distinct chemical structure and mechanism of action compared to MSC2504877.
MSC2504877 stands out due to its high potency and effectiveness in combination with CDK4/6 inhibitors, making it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-[4-(2-hydroxypropan-2-yl)phenyl]-6-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |
Clé InChI |
MPXAEYSGFKRDQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1C=C(NC2=O)C3=CC=C(C=C3)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


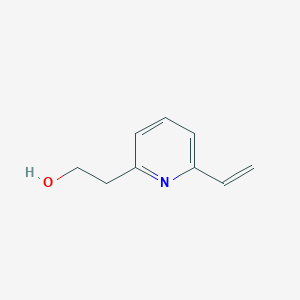
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
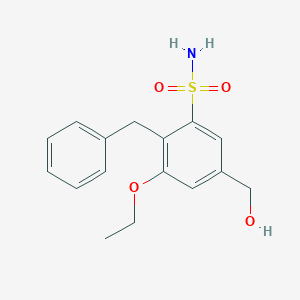
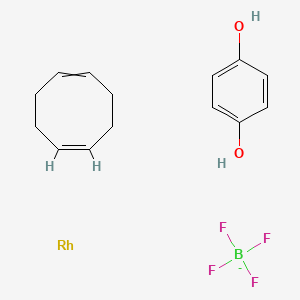
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
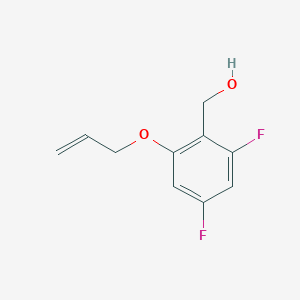
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
